molecular formula C9H9N3O2 B8391877 4-(methoxyamino)quinazolin-2(1H)-one

4-(methoxyamino)quinazolin-2(1H)-one

Cat. No. B8391877
M. Wt: 191.19 g/mol
InChI Key: MGWCOWWMZIMAPP-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

To a suspension of 2,4-dichloroquinazoline (995 mg, 5.0 mmol) in dry EtOH (100 mL), were added methoxyamine hydrochloride (569 mg, 5.5 mmol) and NaOH (227 mg, 5.5 mmol) in one portion at 0° C. The reaction mixture was stirred at 0° C. for 1 hour, then placed in a refrigerator at 4° C. for 72 h. Upon completion, the reaction was concentrated, and the residue was dissolved in EtOAc and washed with saturated NaHCO3 (1×) and brine (1×). The organic phase was dried over MgSO4, filtered and concentrated. The crude product was purified by preparative HPLC (10-90% CH3CN in H2O) to provide 4-(methoxyamino)quinazolin-2(1H)-one (556 mg, 36%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ3.68 (s, 3H), 7.02 (t, J=7.4 Hz, 1H), 7.35 (d, J=7.9 Hz, 1H), 7.52 (ddd, J=8.1, 7.0, 1.5 Hz, 1H), 7.77 (dd, J=7.8, 1.4 Hz, 1H), 10.13 (br s, 1H), 10.89 (br s, 1H). MS 192.2 (MH+).
Quantity
995 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step Two
Name
Quantity
227 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.[CH3:14][O:15][NH2:16].[OH-:17].[Na+]>CCO>[CH3:14][O:15][NH:16][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:17])[N:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
995 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
569 mg
Type
reactant
Smiles
Cl.CON
Name
Quantity
227 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
placed in a refrigerator at 4° C. for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3 (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (10-90% CH3CN in H2O)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CONC1=NC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 556 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.